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2-(2-Aminothiazol-4-yl)-2-

oxoacetic acid

Cat. No.: B109501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a

privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2]

Its synthetic tractability and ability to engage in diverse biological interactions have led to the

development of numerous derivatives with therapeutic potential. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs,

with a focus on their applications as antimicrobial agents and kinase inhibitors. Experimental

data from seminal studies are presented to offer an objective comparison of their performance.

2-Aminothiazole Analogs as Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the discovery of novel

antimicrobial agents.[3] 2-Aminothiazole derivatives have shown significant promise in this

area, with extensive research focused on their activity against various bacterial and fungal

strains.[4][5][6]

Comparative Antimicrobial Activity
A common strategy in the development of 2-aminothiazole-based antimicrobials involves the

exploration of substituents at the N-2 and C-4 positions of the thiazole ring. The following table

summarizes the minimum inhibitory concentration (MIC) values of representative 2-
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aminothiazole analogs against Mycobacterium tuberculosis (Mtb), highlighting key SAR

findings.

Compound ID
R (N-2
Substituent)

R' (C-4
Substituent)

MIC (µM)
against Mtb
H37Rv

Reference

1 H 2-pyridyl > 100 [7]

2 Phenyl 2-pyridyl 12.5 - 25 [7][8]

3 3-Chlorobenzoyl 2-pyridyl 0.024 [7][8]

4 2-Pyridyl 2-pyridyl 0.39 - 0.78 [7][8]

5 Phenyl Phenyl > 50 [7]

Key SAR Insights for Antitubercular Activity:

C-4 Position: A 2-pyridyl substituent at the C-4 position is crucial for potent antitubercular

activity.[7][8] Replacing it with a phenyl group (Compound 5) leads to a significant loss of

activity.

N-2 Position: The N-2 position allows for significant flexibility and modification.[7][8]

Simple phenyl substitution (Compound 2) confers moderate activity.

Introduction of a substituted benzoyl group, such as 3-chlorobenzoyl (Compound 3),

dramatically improves potency by over 128-fold compared to the initial hits.[7][8]

A 2-pyridyl substituent at the N-2 position (Compound 4) also results in potent activity.[7][8]

Amide Linker: An amide linkage between the 2-amino group and a substituted phenyl ring is

often associated with optimal antimycobacterial activity.[9]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination
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The following is a detailed methodology for determining the MIC of 2-aminothiazole analogs

against M. tuberculosis using the microplate Alamar Blue assay (MABA).

Materials:

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-

catalase).

Mycobacterium tuberculosis H37Rv strain.

Alamar Blue reagent.

Sterile 96-well microplates.

Test compounds dissolved in DMSO.

Procedure:

Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9

broth to a final cell density corresponding to a McFarland standard of 0.5.

Compound Dilution: The test compounds are serially diluted in 7H9 broth in the 96-well

plates. A row with no compound serves as a growth control, and a row with no bacteria

serves as a sterile control.

Inoculation: The bacterial suspension is added to each well, except for the sterile control

wells.

Incubation: The plates are incubated at 37°C for 5-7 days.

Alamar Blue Addition: After incubation, Alamar Blue reagent is added to each well.

Second Incubation: The plates are re-incubated for 24 hours.

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is

defined as the lowest concentration of the compound that prevents this color change.

2-Aminothiazole Analogs as Kinase Inhibitors
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Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a

hallmark of many diseases, including cancer.[10] The 2-aminothiazole scaffold has been

successfully employed to develop potent inhibitors of various kinases, such as Aurora kinases,

Interleukin-2-inducible T-cell kinase (Itk), and Cyclin-Dependent Kinases (CDKs).[4][10][11][12]

Comparative Kinase Inhibitory Activity
The following tables present the half-maximal inhibitory concentration (IC50) or inhibition

constant (Ki) values for representative 2-aminothiazole analogs against different kinase targets.

Table 2.1: Aurora Kinase Inhibitors

Compound ID
R (N-phenyl
substituent)

Aurora A (Ki,
nM)

Aurora B (Ki,
nM)

Reference

6 H 110 180 [13]

7 4-Cl 23 42 [13]

8 4-OMe 17 25 [13]

9 4-morpholino 8.0 9.2 [13]

Key SAR Insights for Aurora Kinase Inhibition:

Substitutions on the N-phenyl ring significantly impact potency.

Electron-withdrawing (Cl) and electron-donating (OMe) groups at the 4-position enhance

activity compared to the unsubstituted analog (Compound 6).

The introduction of a 4-morpholino group (Compound 9) leads to the most potent inhibition of

both Aurora A and Aurora B.[13]

Table 2.2: Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors
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Compound ID Structure Itk IC50 (nM) Reference

BMS-488516

2-amino-5-

(thioaryl)thiazole

derivative

96 [10]

BMS-509744

2-amino-5-

(thioaryl)thiazole

derivative

19 [10]

Key SAR Insights for Itk Inhibition:

The 2-amino-5-(thioaryl)thiazole scaffold is a key feature for potent and selective Itk

inhibition.[11]

Modifications to the thioaryl moiety can fine-tune the inhibitory activity, leading to highly

potent compounds like BMS-509744.[10]

Experimental Protocol: In Vitro Kinase Assay
The following is a general protocol for an in vitro kinase assay to determine the inhibitory

activity of 2-aminothiazole derivatives.

Materials:

Recombinant human kinase (e.g., Aurora A, Itk).

Kinase-specific substrate (peptide or protein).

ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP).

Kinase reaction buffer.

Test compounds dissolved in DMSO.

Phosphocellulose paper or other separation matrix.

Scintillation counter.
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Procedure:

Reaction Setup: The kinase reaction is initiated by mixing the recombinant kinase, the

substrate, the test compound at various concentrations, and the kinase reaction buffer in a

microfuge tube or 96-well plate.

Initiation: The reaction is started by the addition of [γ-³²P]ATP.

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30

minutes).

Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper.

Washing: The paper is washed multiple times with phosphoric acid to remove unincorporated

[γ-³²P]ATP.

Quantification: The amount of radioactivity incorporated into the substrate is measured using

a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration relative to a DMSO control. The IC50 value is determined by fitting the data to

a dose-response curve.

Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by 2-aminothiazole kinase

inhibitors.
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Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.
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Caption: Itk Signaling Pathway and Point of Inhibition in T-Cells.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of 2-

aminothiazole analogs.
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Caption: General Workflow for SAR Studies of 2-Aminothiazole Analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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